1-(6-Amino-5-bromopyridin-2-yl)ethanone
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Overview
Description
1-(6-Amino-5-bromopyridin-2-yl)ethanone is a chemical compound with the molecular formula C7H7BrN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Amino-5-bromopyridin-2-yl)ethanone typically involves the bromination of pyridine derivatives followed by amination. One common method includes the bromination of 2-acetylpyridine to obtain 1-(5-bromopyridin-2-yl)ethanone, which is then subjected to amination to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Amino-5-bromopyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of pyridine oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(6-Amino-5-bromopyridin-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(6-Amino-5-bromopyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(5-Bromopyridin-2-yl)ethanone: Similar in structure but lacks the amino group, which may affect its reactivity and applications.
1-(2-Amino-5-bromopyridin-3-yl)ethanone:
Uniqueness: 1-(6-Amino-5-bromopyridin-2-yl)ethanone is unique due to the specific positioning of the amino and bromine groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C7H7BrN2O |
---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
1-(6-amino-5-bromopyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H7BrN2O/c1-4(11)6-3-2-5(8)7(9)10-6/h2-3H,1H3,(H2,9,10) |
InChI Key |
OIJSFTDUTYAYEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=C(C=C1)Br)N |
Origin of Product |
United States |
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